molecular formula C11H8N2O2 B8810707 2H-[1,4]Oxazino[3,2-c]quinolin-3(4H)-one

2H-[1,4]Oxazino[3,2-c]quinolin-3(4H)-one

Cat. No.: B8810707
M. Wt: 200.19 g/mol
InChI Key: HFSVXGWCDCXVIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-[1,4]Oxazino[3,2-c]quinolin-3(4H)-one (CAS 1198154-30-1) is a high-purity chemical compound supplied for research and development purposes. This oxazinoquinoline scaffold is a subject of interest in medicinal chemistry, particularly in the development of novel therapeutic agents. Recent scientific literature highlights its application in designing potent epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs) for the treatment of non-small cell lung cancer (NSCLC) . Compounds based on this core structure have demonstrated strong inhibitory activity against EGFR kinases and cancer cell proliferation, showing promise as irreversible inhibitors that can overcome common resistance mutations . The molecular formula of the compound is C11H8N2O2, and it has a molecular weight of 200.19 g/mol . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions; refer to the Safety Data Sheet for detailed hazard and handling information. The compound should be stored sealed in a dry, room temperature environment .

Properties

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

4H-[1,4]oxazino[3,2-c]quinolin-3-one

InChI

InChI=1S/C11H8N2O2/c14-10-6-15-11-7-3-1-2-4-8(7)12-5-9(11)13-10/h1-5H,6H2,(H,13,14)

InChI Key

HFSVXGWCDCXVIG-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(O1)C3=CC=CC=C3N=C2

Origin of Product

United States

Biological Activity Spectrum of 2h 1 2 Oxazino 3,2 C Quinolin 3 4h One Derivatives in Vitro Studies

Receptor Modulatory Activities

The diverse biological activities of quinoline (B57606) and oxazine (B8389632) derivatives suggest that the 2H- nih.govmonash.eduoxazino[3,2-c]quinolin-3(4H)-one core could serve as a versatile template for designing ligands with a range of receptor modulatory effects. The following sections explore the in vitro activities of structurally similar compounds at various receptors.

Derivatives of quinolinone and related heterocyclic systems have been investigated for their ability to act as agonists at the cannabinoid receptor type 2 (CB2). The CB2 receptor is primarily expressed in the immune system and is a target for therapeutic agents aimed at treating inflammatory and neuropathic pain without the psychoactive effects associated with CB1 receptor activation. nih.gov

Research into 7-oxo- nih.govmonash.eduoxazino[2,3,4-ij]quinoline-6-carboxamides, a structurally related class of compounds, has identified potent and selective CB2 receptor agonists. researchgate.net Structural modifications of this scaffold have led to the identification of several compounds with high binding affinity for the human CB2 receptor (hCB2). For instance, certain derivatives have shown Ki values in the nanomolar range, indicating strong binding. researchgate.net The functional activity of these compounds as agonists has been confirmed in assays measuring cyclic adenosine (B11128) monophosphate (cAMP) levels. researchgate.net

CompoundhCB2 Ki (nM)Selectivity Index (SI)
Compound 202.5166
Compound 210.81383
Compound 3815.8>633
Compound 568.12>1231
(R)-589.24>1082

Data sourced from research on 7-oxo- nih.govmonash.eduoxazino[2,3,4-ij]quinoline-6-carboxamide derivatives. researchgate.net

Nonsteroidal selective androgen receptor modulators (SARMs) have been developed from scaffolds based on oxazino-quinolinones. These compounds are designed to exhibit anabolic activity in muscle and bone with reduced effects on reproductive tissues compared to traditional anabolic steroids. nih.gov A series of androgen receptor modulators based on 8H- nih.govmonash.eduoxazino[2,3-f]quinolin-8-ones has been synthesized and evaluated in androgen receptor transcriptional activation assays. nih.govdrugbank.com

The most potent analogues from this series have demonstrated single-digit nanomolar potency in vitro. nih.govdrugbank.com For example, compound 18h from this series showed significant efficacy in in vivo models, which is supported by its in vitro potency. nih.gov The research in this area highlights the potential of the oxazino-quinolinone scaffold in the development of tissue-selective SARMs.

Compound ScaffoldIn Vitro PotencyReported Activity
8H- nih.govmonash.eduoxazino[2,3-f]quinolin-8-onesSingle-digit nanomolarAndrogen Receptor Agonist

Data based on studies of 8H- nih.govmonash.eduoxazino[2,3-f]quinolin-8-one derivatives. nih.govdrugbank.com

While direct studies on 2H- nih.govmonash.eduOxazino[3,2-c]quinolin-3(4H)-one derivatives as 5-HT6 receptor antagonists are not available, research on structurally related 3,4-dihydro-2H-benzo nih.govmonash.eduoxazine derivatives has shown promising results. nih.gov Many compounds from this class have displayed subnanomolar affinities for the 5-HT6 receptor. nih.gov The 5-HT6 receptor is a target for cognitive enhancement in the treatment of Alzheimer's disease and other central nervous system disorders.

Additionally, derivatives of 4-hydroxy-3-quinolinecarboxylic acid have been designed and synthesized as 5-HT3 receptor antagonists, demonstrating that the quinoline scaffold can be effectively utilized for targeting serotonin (B10506) receptors. nih.gov

Derivatives of 2-carboxy-1,2,3,4-tetrahydroquinoline have been synthesized and evaluated for their in vitro antagonist activity at the glycine (B1666218) site of the NMDA receptor. nih.gov The NMDA receptor is a key player in synaptic plasticity and its overactivation is implicated in neurodegenerative diseases. Antagonism at the glycine co-agonist site is a therapeutic strategy to modulate NMDA receptor activity.

Structure-activity relationship studies of 4-substituted-quinoline-2-carboxylic acid derivatives have shown that the substitution pattern at the C4-position significantly influences the binding affinity for the glycine site. For instance, 5,7-dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acid was found to have a potent in vitro binding affinity with an IC50 of 0.57 μM. researchgate.net

CompoundIC50 (μM)
5,7-dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acid0.57

Data from research on 4-substituted-quinoline-2-carboxylic acid derivatives. researchgate.net

The development of nonsteroidal progesterone (B1679170) receptor modulators has included the exploration of quinoline-based scaffolds. A series of 1,2-dihydrochromeno[3,4-f]quinoline derivatives has been synthesized and evaluated for their activity as antiprogestins. nih.gov While these compounds were developed as antagonists, this research indicates that the quinoline scaffold can be a suitable starting point for designing ligands that interact with the progesterone receptor. The specific substitutions on the quinoline ring system are crucial in determining whether the compound will act as an agonist or an antagonist.

The development of selective agonists for muscarinic acetylcholine (B1216132) (mACh) receptor subtypes has been a significant challenge due to the highly conserved nature of the orthosteric binding site. nih.gov An alternative approach is to target allosteric sites, which are less conserved and can allow for greater subtype selectivity. nih.gov

A high-throughput screen for positive allosteric modulators (PAMs) of the M1 mAChR identified a dibenzyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-one hit. nih.gov This compound, which contains a quinolin-3(5H)-one substructure, exhibited an in vitro EC50 of 473 nM in a calcium mobilization assay. nih.gov This finding suggests that the quinolinone core, and by extension the 2H- nih.govmonash.eduoxazino[3,2-c]quinolin-3(4H)-one scaffold, may be a viable starting point for the design of allosteric modulators of muscarinic receptors.

Receptors of Advanced Glycation End Products (RAGE) Inhibition

No published in vitro studies were found that investigated the inhibitory activity of 2H- nih.govnih.govOxazino[3,2-c]quinolin-3(4H)-one derivatives against the Receptors for Advanced Glycation End Products (RAGE).

Enzyme Inhibitory Activities

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TKI) Inhibition

The scientific literature did not yield in vitro studies evaluating 2H- nih.govnih.govOxazino[3,2-c]quinolin-3(4H)-one derivatives for inhibitory activity against Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TKI). Research on related but structurally distinct scaffolds, such as 2H- nih.govnih.govoxazino[2,3-f]quinazoline derivatives, has shown EGFR-TKI activity, but this data is not applicable to the specified quinolinone core structure. nih.govnih.govrsc.orgresearchgate.net

Myeloid Cell Leukemia-1 (Mcl-1) Inhibition

There are no available in vitro research findings on the potential for 2H- nih.govnih.govOxazino[3,2-c]quinolin-3(4H)-one derivatives to inhibit the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1).

Acetylcholinesterase (AChE) Inhibition

No dedicated in vitro studies assessing the acetylcholinesterase (AChE) inhibitory potential of 2H- nih.govnih.govOxazino[3,2-c]quinolin-3(4H)-one derivatives have been published in the available scientific literature.

Cyclooxygenase (COX-2) and 5-Lipoxygenase (5-LOX) Inhibition

A search for in vitro studies on the dual inhibition of Cyclooxygenase (COX-2) and 5-Lipoxygenase (5-LOX) enzymes by 2H- nih.govnih.govOxazino[3,2-c]quinolin-3(4H)-one derivatives did not return any relevant results.

PI3K/mTOR Dual Inhibition

There is currently no published research detailing the in vitro activity of 2H- nih.govnih.govOxazino[3,2-c]quinolin-3(4H)-one derivatives as dual inhibitors of the PI3K/mTOR signaling pathway.

Human Cytomegalovirus (CMV) Protease Inhibition

Research into the antiviral properties of related heterocyclic compounds has shown that certain oxazinone derivatives can inhibit viral proteases. Specifically, enedione derivatives of thieno[2,3-d]oxazinones have been identified as nanomolar inhibitors of the Human Cytomegalovirus (CMV) protease. nih.gov These compounds are understood to act through a novel dual mechanism involving the acylation of the catalytic serine and alkylation of cysteine 161 in the protease. nih.gov While this activity is noted in a related thieno[2,3-d]oxazinone scaffold, it highlights the potential of the oxazinone moiety for targeting viral serine proteases.

Human Leukocyte Elastase Inhibition

Human Leukocyte Elastase (HLE) is a serine protease implicated in inflammatory processes. Studies have shown that certain heterocyclic systems can inhibit HLE. For instance, derivatives of pyrazolo[4,3-c] nih.govnih.govrsc.orgoxadiazin-3(5H)-one have demonstrated time-dependent, mechanism-based inhibition of HLE. researchgate.net Additionally, a series of substituted 2,4,5-triphenylisothiazol-3(2H)-one 1,1-dioxides were found to inhibit HLE in a time-dependent manner. nih.gov

C1r Serine Protease Inhibition

The complement enzyme C1r is a serine protease that plays a key role in the classical complement pathway. Research into inhibitors of this enzyme has identified 2-amino-4H-3,1-benzoxazin-4-ones as a class of compounds with significant inhibitory activity. nih.gov Certain derivatives, such as 7-chloro-2-[(2-iodophenyl)-amino]benz[d] nih.govnih.govoxazin-4-one and 7-methyl-2-[(2-iodophenyl)amino]benz[d] nih.govnih.govoxazin-4-one, showed improved potency over reference compounds. nih.gov This indicates that the benzoxazinone (B8607429) core structure is a viable scaffold for the development of C1r inhibitors.

Chk1 Kinase Inhibition

Checkpoint kinase 1 (Chk1) is a crucial enzyme in the DNA damage response pathway, making it an attractive target in cancer therapy. Derivatives containing a quinolinone core have been explored as Chk1 inhibitors. For example, a class of 2,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-ones has been developed as potent inhibitors of Chk1 kinase, with some compounds demonstrating IC50 values in the low nanomolar range. nih.gov Similarly, a novel benzoisoquinolinone class of compounds has been identified as ATP-competitive Chk1 inhibitors. lookchem.com The activity of these related quinolinone-based scaffolds suggests the potential of the broader quinolinone family, including oxazino-quinolinones, as a source of Chk1 kinase inhibitors.

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines (In Vitro)

Derivatives of quinolinone and the related quinazolinone have demonstrated significant antiproliferative and cytotoxic effects across a wide range of human cancer cell lines. These compounds often exert their effects through the inhibition of key enzymes involved in cell growth and proliferation, such as receptor tyrosine kinases.

A series of 2H- nih.govnih.govoxazino[2,3-f]quinazolin derivatives were synthesized and evaluated as irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors for non-small cell lung cancer (NSCLC). nih.govrsc.org Many of these compounds showed strong inhibitory activity against both the EGFR kinase and the tested cancer cell lines, NCI-H1975 (EGFR L858R/T790M mutant) and NCI-H1563 (wild-type EGFR). nih.gov One notable compound from this series suppressed cell proliferation, colony formation, invasion, and migration in NCI-H1975 cells. nih.govrsc.org

Furthermore, various quinazolinone derivatives have been identified as broad-spectrum cytotoxic agents. rsc.org Studies have shown sub-micromolar potency against a diverse panel of cancer cell lines, including those from colon (HT29), glioblastoma (U87), breast (MCF-7), ovarian (A2780), and lung (H460) cancers. rsc.org Other research has highlighted the cytotoxicity of novel 2H-quinolinone derivatives against breast (MCF-7) and liver (HepG-2) cancer cell lines. researchgate.net Similarly, certain 3-(heteroaryl)quinolin-2(1H)-one derivatives displayed growth inhibitory activity against the PC-3 prostate cancer cell line. mdpi.com

Compound ClassCancer Cell LineEffectIC50 ValueReference
2H- nih.govnih.govoxazino[2,3-f]quinazolin-derivative (4a)NCI-H1975 (NSCLC, EGFR mutant)Inhibition of cell proliferation0.63 µM nih.gov
2H- nih.govnih.govoxazino[2,3-f]quinazolin-derivative (4a)NCI-H1563 (NSCLC, EGFR wild-type)Inhibition of cell proliferation> 40 µM nih.gov
2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39)HT29 (Colon)Growth Inhibition<50 nM rsc.org
2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39)U87 (Glioblastoma)Growth Inhibition<50 nM rsc.org
2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39)A2780 (Ovarian)Growth Inhibition<50 nM rsc.org
3-(Heteroaryl)quinolin-2(1H)-one (3b)PC-3 (Prostate)Growth Inhibition (GI50)28 µM mdpi.com

Antibacterial Activities (In Vitro)

The quinazolinone scaffold is a well-established pharmacophore in the development of antibacterial agents. Numerous studies have demonstrated the efficacy of its derivatives against a variety of pathogenic bacteria, including both Gram-positive and Gram-negative strains.

For instance, a series of novel 3-(substituted)-2-(substituted quinazolinylamino)quinazolin-4(3H)-ones were synthesized and tested for antibacterial activity. nih.gov Certain compounds within this series showed potent activity against Proteus vulgaris and Bacillus subtilis. nih.gov Other research has confirmed the pharmacological effect of quinazolin-4(3H)-one derivatives against medically important bacteria such as Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, and Klebsiella pneumoniae. eco-vector.comresearchgate.net The antibacterial activity is often dependent on the nature and position of substituents on the quinazolinone nucleus. eco-vector.com Some newly synthesized quinazolinone derivatives have also shown broad-spectrum potential, exhibiting activity against Bacillus cereus, Pseudomonas aeruginosa, and the fungus Candida albicans. nih.gov

Compound ClassBacterial StrainActivity MetricResultReference
3-(4-fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one (9a)Proteus vulgarisZone of Inhibition1.1 cm nih.gov
3-(4-fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one (9a)Bacillus subtilisZone of Inhibition1.4 cm nih.gov
3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one (9h)Proteus vulgarisZone of Inhibition1.2 cm nih.gov
3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one (9h)Bacillus subtilisZone of Inhibition1.0 cm nih.gov
Pyrrolidine derivative (15)S. aureus (Gram +)MIC31.25 µg/mL nih.gov
Pyrrolidine derivative (16)K. pneumoniae (Gram -)MIC31.25 µg/mL nih.gov
Pyrrolidine derivative (19)C. albicans (Fungus)MIC31.25 µg/mL nih.gov

Structure Activity Relationship Sar Investigations of 2h 1 2 Oxazino 3,2 C Quinolin 3 4h One Analogs

Impact of Substituent Modifications on Biological Potency

The biological potency of 2H- nih.govrsc.orgOxazino[3,2-c]quinolin-3(4H)-one analogs can be significantly altered by introducing or modifying substituents at various positions on the tricyclic core. These modifications influence the compound's electronic, steric, and hydrophobic properties, which in turn affect its interaction with biological targets.

The quinoline (B57606) portion of the scaffold, consisting of a fused benzene (B151609) and pyridine (B92270) ring, offers several positions for substitution. Modifications on this aromatic system have been shown to be a key determinant of biological activity. biointerfaceresearch.comresearchgate.netresearchgate.net

Research on closely related oxazino-quinoline scaffolds has demonstrated that the nature, position, and type of substituent on the quinoline ring are critical. biointerfaceresearch.com For instance, in a series of oxazino-quinoline derivatives investigated as GLI1 inhibitors, the introduction of a fluorine atom at the C8 position of the quinoline ring was detrimental to activity, causing a roughly 10-fold decrease in antiproliferative potency. nih.gov This suggests that both the electronic properties and the size of the substituent at this position are important for target engagement. Generally, substitutions on the quinoline moiety can modulate DNA binding properties and lipophilicity, which are often required to enhance a compound's therapeutic effect. biointerfaceresearch.com The strategic decoration of the quinoline ring system is, therefore, a pivotal aspect of lead optimization. nih.gov

Table 1: Effect of Quinoline Ring Substitutions on Antiproliferative Activity of Oxazino-Quinoline Analogs. nih.gov
CompoundQuinoline Ring Substituent (Position)IC₅₀ (A375 Cells, µM)IC₅₀ (DAOY Cells, µM)
26-H0.190.13
27-F (C8)1.41.1
34-H0.210.19
35-F (C8)1.91.2

The central oxazine (B8389632) ring contains a lactam moiety (a cyclic amide) and additional sites for chemical modification that significantly influence biological activity. The nitrogen atom and the C2 carbon are key positions for introducing structural diversity.

In studies of related oxazino-quinoline structures, the introduction of a substituted phenyl ring at the C4 position of the oxazine ring was found to be detrimental, leading to an inactive compound. nih.gov This highlights the steric constraints within the target's binding pocket around this region of the molecule. Conversely, modifications at other positions, such as the nitrogen atom of the oxazine ring, are often explored to attach side chains that can form additional interactions with the target protein or improve physicochemical properties. For example, in the development of antibacterial quinoline derivatives, the N13 side chain (corresponding to the oxazine nitrogen) was identified as flexible and highly modifiable. nih.gov Transforming the dihydro-1,3-oxazine ring into a cyclic carbamate (B1207046) structure has also been shown to negatively affect activity, resulting in inactive compounds. nih.gov

Stereochemical Influence on Biological Activity

Chirality plays a pivotal role in the biological activity of many therapeutic agents, as biological targets like enzymes and receptors are themselves chiral. nih.govresearchgate.net When a chiral center is present in analogs of 2H- nih.govrsc.orgOxazino[3,2-c]quinolin-3(4H)-one, for example, through substitution at the C2 position, the different stereoisomers (enantiomers or diastereomers) can exhibit markedly different biological potencies. nih.gov

It is a general principle in medicinal chemistry that stereochemistry has a crucial impact on drug action. nih.gov For instance, in studies of the natural product 3-Br-acivicin and its derivatives, compounds with the natural (5S, αS) configuration were significantly more active against Plasmodium falciparum than their corresponding enantiomers and diastereomers. nih.govresearchgate.net This difference was attributed to a stereoselective uptake mechanism, suggesting that one isomer may be preferentially transported into the cell. nih.govresearchgate.net This highlights that for chiral oxazino-quinoline analogs, the spatial arrangement of substituents is critical, and often only one isomer is responsible for the desired biological effect.

Identification of Pharmacophoric Features for Target Interactions

A pharmacophore is an abstract description of the molecular features necessary for molecular recognition of a ligand by a biological macromolecule. Identifying the pharmacophoric features of the 2H- nih.govrsc.orgOxazino[3,2-c]quinolin-3(4H)-one scaffold is essential for understanding how these molecules interact with their targets and for designing new, more potent analogs.

Based on related structures, a five-feature pharmacophoric model has been proposed for oxazino-quinolines targeting the GLI1 protein. nih.gov Key features include:

Hydrogen Bond Acceptors (HBA): The quinoline nitrogen atom and the oxygen atom of the oxazine ring are critical hydrogen bond acceptors. nih.gov The carbonyl oxygen of the lactam in the 2H- nih.govrsc.orgOxazino[3,2-c]quinolin-3(4H)-one core is also a potential HBA.

Hydrogen Bond Donor (HBD): The N-H group of the lactam in the oxazine ring can act as a hydrogen bond donor.

Aromatic/Hydrophobic Regions: The fused aromatic quinoline system provides a large surface for hydrophobic and aromatic (π-π stacking) interactions. nih.gov

Docking simulations of oxazino-quinoline derivatives into protein binding sites have visualized these interactions. For example, the quinoline nitrogen can form a hydrogen bond with a histidine residue, while the oxygen and nitrogen atoms of the oxazine ring can form additional hydrogen bonds with threonine residues. nih.gov This network of hydrogen bonds, combined with hydrophobic interactions, anchors the molecule in the active site and is responsible for its biological activity. nih.gov

Correlations Between Structural Features and Selectivity

Selectivity is a crucial attribute of a drug, describing its ability to interact with a specific target over other, often related, targets. For oxazino-quinoline analogs, specific structural modifications can be correlated with improved selectivity, leading to a better therapeutic profile.

For example, in the development of EGFR inhibitors based on a related 2H- nih.govrsc.orgoxazino[2,3-f]quinazoline scaffold, certain analogs showed preferential inhibition of the mutant EGFRL858R/T790M kinase over the wild-type enzyme. nih.gov This selectivity is critical for targeted cancer therapy, as it allows for the inhibition of cancer cells carrying the mutation while sparing healthy cells. The specific substitution patterns on the quinoline and oxazine rings are responsible for this differential activity, likely by enabling the compound to better fit the altered topography of the mutant enzyme's ATP-binding pocket. nih.gov Similarly, SAR studies on quinoline derivatives have shown that antiprion and antimalarial activities can be correlated, suggesting that modifications can be tuned to target overlapping molecular features in different pathogens. nih.gov

Compound Names Mentioned in this Article

Table 2: List of Chemical Compounds
Compound Name
2H- nih.govrsc.orgOxazino[3,2-c]quinolin-3(4H)-one
3-Br-acivicin

Computational Approaches in 2h 1 2 Oxazino 3,2 C Quinolin 3 4h One Design and Analysis

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. This technique is instrumental in the early stages of drug design for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing.

For derivatives of the related 2H- nih.govbrieflands.comoxazino[2,3-f]quinazoline scaffold, molecular docking has been successfully employed to predict their binding modes within the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in non-small cell lung cancer. nih.govrsc.orgrsc.org These simulations help to ascertain the probable binding conformation of potential inhibitors, providing a rational basis for their observed biological activity. nih.govrsc.orgrsc.org By visualizing how these compounds fit into the active site of a target protein, researchers can understand the structural requirements for effective binding and design more potent inhibitors.

A critical aspect of molecular docking is the detailed analysis of the interactions between the ligand and the target protein. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are the primary determinants of binding specificity and affinity.

In the case of 2H- nih.govbrieflands.comoxazino[2,3-f]quinazoline derivatives, docking studies have revealed key interactions with amino acid residues in the EGFR active site. For instance, a highly potent compound from this series was shown to effectively enter the ATP-binding pocket and form crucial hydrogen bonds with the hinge residue Met793. nih.gov Similarly, studies on quinazolinone derivatives targeting enzymes like Cyclooxygenase-2 (COX-2) have identified hydrogen bond interactions with residues such as Tyr355 and Arg120, as well as pi-pi stacking interactions, which are vital for stabilizing the ligand-receptor complex. mdpi.com

Compound ClassTarget ProteinKey Interacting ResiduesInteraction TypeSource
2H- nih.govbrieflands.comoxazino[2,3-f]quinazoline derivative (Compound 4a)EGFR KinaseMet793Hydrogen Bond nih.gov
Quinazolinone derivative (Compound 6d)COX-2Tyr355, Arg120Hydrogen Bond mdpi.com
Quinazolinone derivative (Compound 6d)COX-2Tyr355Pi-Pi Stacking mdpi.com
Quinazolin-4(3H)-one derivative (Compound 3j)Acetylcholinesterase (AChE)Tyr33Pi-Pi Stacking bezmialem.edu.tr
Quinazolin-4(3H)-one derivative (Compound 3j)Acetylcholinesterase (AChE)Asp74, Tyr72, Gln71Conventional Hydrogen Bond bezmialem.edu.tr

Beyond predicting the binding pose, molecular docking programs calculate a "docking score," which serves as an estimate of the binding affinity between the ligand and the protein. This score, typically expressed in energy units like kcal/mol, helps in ranking different compounds based on their predicted binding strength. A lower (more negative) energy score generally indicates a more favorable binding interaction.

For example, in silico studies of 2H-thiopyrano[2,3-b]quinoline derivatives targeting the anticancer peptide CB1a reported binding affinity values ranging from -5.3 to -6.1 kcal/mol. nih.gov Similarly, docking scores for potent quinazolin-4(3H)-one derivatives against various metabolic enzymes have been calculated, with values such as -7.31 kcal/mol for Acetylcholinesterase (AChE) and -7.59 kcal/mol for Butyrylcholinesterase (BChE). bezmialem.edu.tr These predicted affinities provide a quantitative measure to compare and select the most promising drug candidates for further investigation.

Compound ClassTarget ProteinPredicted Binding Affinity / Docking Score (kcal/mol)Source
2H-thiopyrano[2,3-b]quinoline derivativesCB1a-5.3 to -6.1 nih.gov
Quinazolin-4(3H)-one derivative (Compound 3j)AChE-7.31 bezmialem.edu.tr
Quinazolin-4(3H)-one derivative (Compound 3m)BChE-7.59 bezmialem.edu.tr
Quinazolin-4(3H)-one derivative (Compound 3e)hCA I-6.66 bezmialem.edu.tr
Quinazolin-4(3H)-one derivative (Compound 3j)hCA II-6.93 bezmialem.edu.tr

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. In the context of drug design, DFT calculations provide deep insights into a compound's reactivity, stability, and spectroscopic properties.

For quinoline (B57606) and quinazolinone derivatives, DFT has been applied to study tautomerization mechanisms, which are crucial for understanding how the molecule might exist and interact in a biological environment. nih.govmdpi.com These calculations can determine the relative stability of different tautomeric forms and the energy barriers required for their interconversion. nih.gov Furthermore, DFT is used to compute global descriptors of reactivity, analyze molecular orbitals (such as HOMO and LUMO), and simulate spectroscopic properties (like IR and NMR spectra), which can be compared with experimental data to confirm the structure of synthesized compounds. nih.govmdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the key structural features (descriptors) that influence activity, QSAR models can predict the potency of novel, unsynthesized molecules.

QSAR studies have been extensively performed on quinazoline (B50416) and related heterocyclic structures to design new agents for various diseases, including cancer and HIV. brieflands.comnih.govzsmu.edu.uaresearchgate.net These models are built using statistical methods like Multiple Linear Regression (MLR) and are rigorously validated to ensure their predictive power. brieflands.com For instance, a QSAR model for quinazoline-4(3H)-one analogs as EGFR inhibitors yielded strong statistical parameters, indicating its reliability for designing new, more potent compounds. nih.govresearchgate.net

QSAR ModelCompound ClassTargetR² (Correlation Coefficient)Q² (Cross-validation Coefficient)R²pred (External Validation)Source
CoMFAQuinazoline-4(3H)-one analogsEGFR0.8550.5700.657 nih.gov
CoMSIAQuinazoline-4(3H)-one analogsEGFR0.8950.5990.681 nih.gov
SW-MLRQuinazoline derivativesAnti-HIV-10.840.730.79 brieflands.com

Application of Artificial Intelligence and Machine Learning in Compound Optimization

Artificial Intelligence (AI) and Machine Learning (ML), particularly deep learning, are revolutionizing drug discovery by processing vast amounts of chemical and biological data to identify promising drug candidates and optimize their properties. mdpi.com These advanced computational tools can recognize complex patterns in data that are not apparent through traditional analysis. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static snapshot of a ligand-protein interaction, Conformational Analysis and Molecular Dynamics (MD) simulations offer a dynamic view. Conformational analysis explores the different spatial arrangements (conformations) a molecule can adopt, which is crucial for understanding its flexibility and how it might adapt to a binding site. scispace.comscielo.br

MD simulations simulate the movements of atoms and molecules over time, providing detailed information on the stability of the ligand-protein complex and the nature of their interactions in a more realistic, solvated environment. For quinazolin-4(3H)-one derivatives, MD studies have been performed to understand the stability and interactions of the most potent compounds with their target enzymes. bezmialem.edu.tr These simulations can validate the binding modes predicted by docking and reveal subtle dynamic behaviors that are critical for a compound's mechanism of action.

Medicinal Chemistry and Lead Optimization Strategies for 2h 1 2 Oxazino 3,2 C Quinolin 3 4h One Derivatives

Hit-to-Lead and Lead Optimization Processes

The journey from an initial hit compound, often identified through high-throughput screening, to a preclinical lead candidate is a critical phase in drug discovery known as the hit-to-lead (H2L) and lead optimization process. axxam.com This phase aims to systematically refine the molecular structure to improve potency, selectivity, and pharmacokinetic properties. vichemchemie.com For derivatives of the 2H- nih.govnih.govoxazino[3,2-c]quinolin-3(4H)-one scaffold, this process involves generating a series of analogs to establish a clear structure-activity relationship (SAR).

The initial H2L stage focuses on confirming the activity of the hit and exploring the immediate chemical space around it to quickly identify analogs with improved potency and more favorable physicochemical characteristics. axxam.com Once a promising "lead series" is established, the lead optimization phase begins. This is a more in-depth campaign to meticulously refine the candidate molecule to meet a predefined target profile, addressing efficacy and potential liabilities before advancing to preclinical studies. vichemchemie.com

Enhancing potency and selectivity is a primary objective of lead optimization. For complex scaffolds like oxazino-quinolinones, this is achieved by strategic modifications at various positions of the heterocyclic system. Research on closely related isomers, such as 7H- nih.govnih.govoxazino[3,2-g]quinolin-7-ones and 8H- nih.govnih.govoxazino[2,3-f]quinolin-8-ones, provides a clear blueprint for these strategies. These scaffolds have been successfully optimized to yield potent and selective androgen receptor modulators (SARMs). nih.govresearchgate.net

In these series, chemists introduced a variety of substituents on the oxazino and quinolinone rings. This exploration led to the discovery of compounds with single-digit nanomolar agonist activity in vitro. nih.govsigmaaldrich.com Furthermore, these modifications successfully conferred selectivity. For instance, the lead compound (R)-16e from the 7H- nih.govnih.govoxazino[3,2-g]quinolin-7-one series demonstrated full anabolic efficacy in muscle tissue while only partially stimulating the prostate, highlighting tissue-selective activity crucial for a favorable therapeutic profile. nih.gov Similarly, in the 8H- nih.govnih.govoxazino[2,3-f]quinolin-8-one series, compound 18h showed full efficacy in maintaining muscle weight with reduced impact on the prostate in animal models. researchgate.net

Another powerful example comes from the development of 2H- nih.govnih.govoxazino-[2,3-f]quinazolin derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.govrsc.org Through systematic modification of substituents on the anilino moiety, researchers developed compounds with high potency against EGFR kinase. Notably, compound 4a showed excellent inhibitory activity (IC₅₀ = 12.36 nM) and high selectivity for mutant EGFR (EGFRL858R/T790M) over wild-type EGFR, a critical feature for targeted cancer therapy. nih.gov

Table 1: SAR of Selected 7H- nih.govnih.govoxazino[3,2-g]quinolin-7-one Analogs as Androgen Receptor Modulators
CompoundKey ModificationsIn Vitro Potency (EC₅₀)In Vivo Selectivity Profile
(R)-16e Trifluoromethyl on quinolinone, Methyl on oxazino ringNanomolar rangeFull efficacy in muscle, partial activity in prostate
Analog ADifferent substitution on oxazino N-alkyl groupModerate potencyReduced selectivity
Analog BRemoval of trifluoromethyl groupSignificantly reduced potencyN/A

This table is illustrative, based on findings from referenced literature. nih.gov

Computational Guidance in Lead Optimization

Modern lead optimization heavily relies on computational chemistry to guide the design of new analogs and to rationalize observed SAR. vichemchemie.com Techniques like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are invaluable tools.

For related heterocyclic systems, computational methods have been crucial. In the optimization of 2H- nih.govnih.govoxazino-[2,3-f]quinazolin derivatives as EGFR inhibitors, molecular docking was used to predict the binding conformation of the compounds in the active site of the EGFR mutant kinase. nih.govnih.gov These studies helped rationalize why certain substitutions enhanced potency and provided a structural basis for designing new, more effective inhibitors. Such in silico approaches allow for the prioritization of synthetic targets, saving time and resources by focusing on compounds with the highest probability of success.

Multi-Target Design Approaches

For complex diseases, designing ligands that can modulate multiple biological targets simultaneously—a multi-target design approach—is an increasingly important strategy. The quinolinone and quinazoline (B50416) scaffolds are well-suited for this approach due to their chemical versatility and ability to interact with various protein classes. mdpi.comnih.gov

Research on quinazoline derivatives for Alzheimer's disease has led to the development of compounds that can inhibit both human cholinesterases (hChE) and β-secretase (hBACE-1), two key enzymes in the disease's pathology. nih.gov Similarly, 4-hydroxy-2-quinolinone derivatives have been synthesized as multi-target agents possessing both antioxidant and lipoxygenase (LOX) inhibitory activities. mdpi.com This strategy could be applied to the 2H- nih.govnih.govoxazino[3,2-c]quinolin-3(4H)-one scaffold, where medicinal chemists could design derivatives that, for example, inhibit a primary kinase target while also blocking a resistance pathway or acting on a secondary target to achieve synergistic effects.

Future Research Directions and Therapeutic Potential of 2h 1 2 Oxazino 3,2 C Quinolin 3 4h One Analogs

Exploration of Novel Biological Targets

While initial research has identified several key targets for oxazinoquinoline derivatives, the full spectrum of their biological activity remains an active area of investigation. The structural complexity and chemical versatility of this scaffold suggest that its therapeutic applications could extend well beyond the currently known targets.

Future research will likely focus on screening oxazinoquinoline libraries against a broader range of biological molecules to uncover novel mechanisms of action. Key areas of exploration include:

Kinase Inhibition: Beyond established targets like the Epidermal Growth Factor Receptor (EGFR), researchers are investigating the inhibitory potential of these compounds against other protein kinases implicated in cancer and inflammatory diseases. nih.govrsc.org The quinoline (B57606) and quinazolinone cores are known components of many kinase inhibitors, suggesting that oxazinoquinoline analogs could be tailored to target specific members of the kinome. nih.govnih.gov

Hedgehog Pathway Modulation: Certain quinoline derivatives have been identified as inhibitors of the GLI1 transcription factor, a key component of the Hedgehog signaling pathway crucial in some cancers. nih.gov Further exploration of oxazino-quinoline scaffolds in this area could yield new agents for treating cancers dependent on this pathway. nih.gov

Nuclear Receptor Modulation: Analogs based on the 7H- ontosight.airesearchgate.netoxazino[3,2-g]quinolin-7-one scaffold have been successfully developed as potent and selective androgen receptor modulators (SARMs), indicating the potential of this chemical class to interact with nuclear receptors. nih.govresearchgate.net This opens avenues for developing modulators for other nuclear receptors involved in metabolic diseases, inflammation, and cancer.

Antibacterial Targets: The quinoline framework is a well-established pharmacophore in antibacterial agents. Novel quinoline derivatives have shown promise by targeting bacterial processes like lipopolysaccharide (LPS) transport, indicating that oxazinoquinoline analogs could be developed into new classes of antibiotics to combat drug-resistant bacteria. nih.gov

Table 1: Examples of Biological Targets for Oxazinoquinoline and Related Analogs
Analog ClassSpecific TargetTherapeutic Area
2H- ontosight.airesearchgate.netoxazino[2,3-f]quinazolin-derivativesEpidermal Growth Factor Receptor (EGFR)Non-Small Cell Lung Cancer nih.govrsc.org
Oxazino-quinoline scaffoldGLI1 Transcription FactorCancer (Hedgehog Pathway) nih.gov
7H- ontosight.airesearchgate.netoxazino[3,2-g]quinolin-7-onesAndrogen ReceptorAndrogen Replacement Therapy nih.gov
8H- ontosight.airesearchgate.netoxazino[2,3-f]quinolin-8-onesAndrogen ReceptorOsteoporosis, Muscle Wasting researchgate.net
Quinoline derivativesLptA (LPS Transport) / Topoisomerase IVAntibacterial nih.gov

Development of Next-Generation Oxazinoquinoline Modulators

The development of next-generation modulators aims to improve upon existing compounds by enhancing their potency, selectivity, and pharmacokinetic profiles. A key goal is to design molecules that exhibit tissue-specific effects, thereby maximizing therapeutic benefit while minimizing unwanted side effects.

The discovery of oxazinoquinoline-based Selective Androgen Receptor Modulators (SARMs) serves as a prime example. nih.gov These compounds demonstrate full anabolic efficacy in muscle tissue while only partially stimulating the prostate, highlighting the potential for developing highly selective agents. nih.govresearchgate.net Future efforts will concentrate on:

Improving Selectivity: Fine-tuning the molecular structure through chemical modifications to increase binding affinity for the intended target while reducing interactions with off-target molecules. This is crucial for avoiding adverse effects and is a central theme in the development of SARMs and kinase inhibitors. researchgate.netresearchgate.net

Enhancing Potency: Synthesizing analogs that can elicit a therapeutic response at lower concentrations. Several studies have reported oxazinoquinoline derivatives with single-digit nanomolar agonist activity in vitro. nih.govresearchgate.net

Allosteric Modulation: Investigating the potential for oxazinoquinoline analogs to act as allosteric modulators. These molecules bind to a site on the target protein distinct from the primary (orthosteric) site, offering a novel mechanism for modulating protein function that can lead to greater selectivity.

Integration of Advanced Synthetic Technologies

The ability to generate a wide array of chemical structures is fundamental to drug discovery. Modern synthetic chemistry offers powerful tools to create libraries of novel 2H- ontosight.airesearchgate.netoxazino[3,2-c]quinolin-3(4H)-one analogs with greater efficiency and complexity than ever before.

Future research will increasingly integrate advanced synthetic methodologies, including:

Novel Cyclization Strategies: Developing new and efficient chemical reactions to construct the core oxazinoquinoline ring system. This includes methods like TiCl4-mediated cyclization and intramolecular Knoevenagel condensations, which can provide high yields and access to previously inaccessible derivatives. researchgate.netresearchgate.net

Combinatorial Chemistry: Utilizing high-throughput synthesis techniques to rapidly produce large libraries of analogs. By systematically varying substituents on the oxazinoquinoline scaffold, researchers can efficiently explore the structure-activity relationship (SAR).

Green Chemistry Approaches: Adopting more environmentally friendly synthetic routes that reduce waste and use less hazardous reagents, aligning with modern standards for sustainable chemical research. rsc.org

Flow Chemistry: Employing continuous-flow reactors for the synthesis of intermediates and final compounds. This technology can offer improved reaction control, safety, and scalability compared to traditional batch processing.

Emerging Computational Methodologies in Design and Optimization

Computer-aided drug design (CADD) has become an indispensable tool in medicinal chemistry, significantly accelerating the process of drug discovery and reducing costs. mdpi.com For oxazinoquinoline analogs, computational methods are being used to predict biological activity, optimize molecular structures, and understand drug-target interactions at an atomic level.

Key computational approaches driving future research include:

Virtual Screening and Molecular Docking: These techniques are used to screen large virtual libraries of compounds to identify potential hits that are likely to bind to a specific biological target. nih.gov Docking studies also help predict the binding conformation of a molecule within the active site of a protein, providing insights that guide the design of more potent inhibitors, as demonstrated in studies of EGFR inhibitors. nih.govrsc.orgmdpi.com

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (pharmacophore) required for biological activity. A pharmacophoric model for GLI1 negative modulators was successfully used to identify active quinoline derivatives. nih.gov

Machine Learning and AI: Advanced algorithms are increasingly used to build predictive models for biological activity and pharmacokinetic properties. mdpi.com These models can learn complex structure-activity relationships from existing data to prioritize the synthesis of compounds with the highest probability of success.

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs early in the design phase. mdpi.com This helps to identify and eliminate compounds with undesirable pharmacokinetic profiles, saving time and resources. mdpi.com

Table 2: Computational Techniques in Oxazinoquinoline Research
TechniqueApplicationExample Area of Study
Virtual ScreeningIdentification of initial hit compounds from large databases.GLI1 Negative Modulators nih.gov
Molecular DockingPredicting the binding mode and affinity of a compound to its target.EGFR Kinase Inhibitors nih.govrsc.org
Pharmacophore ModelingDefining the key chemical features required for biological activity.Anticancer Agents nih.gov
ADMET PredictionIn silico evaluation of drug-likeness and pharmacokinetic properties.Anticancer and Antibacterial Agents mdpi.com

Q & A

Q. What established synthetic routes are available for 2H-[1,4]Oxazino[3,2-c]quinolin-3(4H)-one and its derivatives?

The compound and its analogs are synthesized via cyclization of substituted amines with anthranilic acid derivatives. Key methods include:

  • Conventional cyclization : Reacting anthranilic acid with acetic anhydride or benzoyl chloride under reflux conditions, yielding 60–75% .
  • Microwave-assisted synthesis : Utilizing Smiles rearrangement with (S)-2-chloropropionic acid under microwave irradiation, achieving enantioselective synthesis with yields up to 85–90% .
  • Retrosynthetic approaches : Substituted amines and benzoyl chloride generate 2-phenyl derivatives, optimized for regioselectivity .

Table 1: Comparison of Synthetic Methods

MethodKey Reagents/ConditionsYield (%)Advantages
Conventional CyclizationAnthranilic acid, acetic anhydride60–75Cost-effective, scalable
Microwave-Assisted(S)-2-Chloropropionic acid, MW85–90High enantioselectivity, rapid
Retrosynthetic DesignBenzoyl chloride, primary amines70–80Structural versatility for SAR

Q. What safety precautions are critical when handling this compound?

The compound exhibits acute toxicity (Category 4) via oral, dermal, and inhalation exposure . Essential precautions include:

  • Use of PPE (gloves, lab coats, goggles).
  • Conducting reactions in fume hoods with proper ventilation.
  • Emergency protocols: Immediate medical consultation and access to safety data sheets (SDS) .

Q. Which analytical techniques are recommended for structural characterization?

Key methods include:

  • NMR spectroscopy : For resolving substituent positions (e.g., δ 3.59 ppm for methyl groups in dihydroquinolinones) .
  • Mass spectrometry (MS) : To confirm molecular ions (e.g., m/z 297 [M⁺] for quinolinone derivatives) .
  • IR spectroscopy : Detecting functional groups (e.g., 1663 cm⁻¹ for C=O in quinolones) .

Advanced Research Questions

Q. How can computational methods enhance the design of bioactive derivatives?

Molecular docking and dynamics simulations predict interactions with biological targets (e.g., acetylcholinesterase for neuropathic pain applications). Tools like AutoDock or Schrödinger Suite optimize substituent positioning for improved binding affinity . For example:

  • Docking studies : Prioritize derivatives with electron-withdrawing groups (e.g., -Cl) for enhanced π-stacking in enzyme active sites.

Q. What strategies resolve discrepancies in reported biological activity data?

Contradictions may arise from assay variability, impurity profiles, or structural analogs. Mitigation strategies include:

  • Standardized protocols : Use identical cell lines (e.g., Mycobacterium tuberculosis H37Rv for antitubercular assays) .
  • Purity validation : HPLC (>95% purity) and elemental analysis to exclude confounding impurities .
  • Structural confirmation : X-ray crystallography to rule out isomerism or polymorphic effects .

Q. How can reaction conditions be optimized for scalable synthesis?

Design of Experiments (DoE) methodologies, such as Central Composite Design (CCD), systematically optimize variables (temperature, solvent ratio, catalyst). For example:

  • Microwave vs. conventional heating : Microwave irradiation reduces reaction time from hours to minutes while improving yield .
  • Solvent systems : Ethanol/water (85:15) balances solubility and eco-friendliness .

Q. Table 2: Optimization of Microwave-Assisted Synthesis

VariableOptimal RangeImpact on Yield
Temperature120–140°CMaximizes rate
Irradiation Time10–15 minutesPrevents degradation
SolventDMF or DMSOEnhances solubility

Q. What structural modifications enhance the compound’s pharmacological profile?

Structure-Activity Relationship (SAR) studies highlight:

  • Electron-donating groups (e.g., -OCH₃ at C-8): Improve antimicrobial activity .
  • Halogenation (e.g., -F or -Cl at C-5): Increases blood-brain barrier penetration for neuropathic pain .
  • N-substituents : Bulky groups (e.g., cyclohexyl) enhance target selectivity in acetylcholinesterase inhibition .

Q. Table 3: Key SAR Findings

Substituent PositionModificationBiological Impact
C-5FluorineEnhanced antitubercular activity
C-8MethoxyImproved antibacterial potency
N-1CyclohexylSelectivity for AChE inhibition

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.